Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate

Description

Systematic Nomenclature and IUPAC Classification

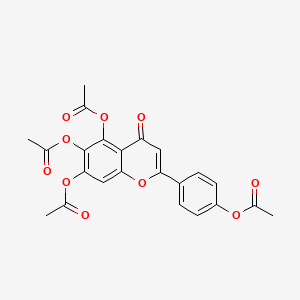

The compound possesses multiple systematic names reflecting different nomenclature approaches and structural perspectives. According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as [4-(5,6,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate. An alternative IUPAC nomenclature identifies the compound as [2-acetyloxy-4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate. These naming variations reflect different approaches to describing the acetylation pattern and the chromone ring system orientation.

The Chemical Abstracts Service has assigned the registry number 1180-46-7 to this compound. Additional systematic names include 4',5,6,7-tetrahydroxyflavone tetraacetate, scutellarein tetraacetate, and 5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one. The compound is also referenced as 2-(4-acetoxyphenyl)-4-oxo-4H-chromene-5,6,7-triyl triacetate, emphasizing the chromene core structure with the specific acetylation pattern.

Within the broader classification system, this compound belongs to the flavone subclass of flavonoids, specifically representing a fully acetylated derivative of the tetrahydroxyflavone scutellarein. The systematic positioning places it within the benzopyran family, with the formal chemical classification as 4H-1-benzopyran-4-one, 5,6,7-tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-.

Molecular Architecture: Acetylated Hydroxyl Group Configurations

The molecular formula C23H18O10 reflects the systematic acetylation of four hydroxyl groups present in the parent scutellarein structure. The molecular weight of 454.38 atomic mass units results from the addition of four acetyl groups (CH3CO-) to the base flavone skeleton. The acetylation pattern specifically targets the hydroxyl groups at positions 4', 5, 6, and 7 of the flavone framework, creating a comprehensive protection scheme for these reactive sites.

The structural architecture maintains the characteristic flavone backbone consisting of a benzopyran ring system fused with a phenyl substituent at the 2-position. The acetyl groups are strategically positioned to create a specific three-dimensional arrangement that influences both the compound's physical properties and its chemical reactivity profile. The 4'-position acetylation occurs on the phenyl ring, while the 5, 6, and 7-position acetylations are located on the benzopyran chromone system.

The InChI representation InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)18-9-17(28)21-19(33-18)10-20(30-12(2)25)22(31-13(3)26)23(21)32-14(4)27/h5-10H,1-4H3 provides a complete structural descriptor that captures the connectivity and hydrogen distribution. The corresponding SMILES notation CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C offers an alternative linear representation of the molecular structure.

| Position | Substitution | Functional Group |

|---|---|---|

| 4' | Acetyloxy | CH3COO- |

| 5 | Acetyloxy | CH3COO- |

| 6 | Acetyloxy | CH3COO- |

| 7 | Acetyloxy | CH3COO- |

| 4 | Carbonyl | C=O |

Crystallographic Data and Conformational Analysis

The crystallographic properties of flavone, 4',5,6,7-tetrahydroxy-, tetraacetate have been documented through various analytical techniques, revealing important structural details about the solid-state organization. The compound exhibits a melting point range of 235-237°C, indicating substantial thermal stability derived from the acetylation pattern. This elevated melting point compared to many flavonoid derivatives suggests strong intermolecular interactions in the crystalline state.

The density of the compound has been calculated as 1.377 grams per cubic centimeter, reflecting the molecular packing efficiency in the crystalline form. This density value provides insights into the three-dimensional arrangement of molecules within the crystal lattice and indicates relatively tight packing facilitated by the acetyl group interactions.

Conformational analysis reveals that the acetyl groups adopt specific orientations that minimize steric hindrance while maximizing intermolecular interactions. The computed descriptors available through crystallographic databases provide detailed geometric parameters for bond lengths, bond angles, and torsional relationships within the molecular framework. The chromone ring system maintains planarity, while the acetyl groups exhibit some rotational freedom around their attachment points.

The three-dimensional conformational preferences have been studied using computational modeling approaches that complement experimental crystallographic data. These studies indicate that the molecule adopts a relatively rigid conformation with limited flexibility around the flavone backbone, while the acetyl groups show characteristic rotational behaviors that influence the overall molecular surface area and intermolecular interaction patterns.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both proton and carbon environments. The proton nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide reveals characteristic signals for the four acetyl methyl groups appearing as singlets at δ 2.32, 2.35, 2.37, and 2.38 parts per million. These signals correspond to the CH3 protons of the four different acetyl groups, with slight chemical shift differences reflecting their distinct local environments.

The aromatic region of the proton spectrum displays well-resolved signals including the 8-H proton as a singlet at δ 6.95 parts per million, the 3',5'-H protons as a doublet at δ 7.36 parts per million with a coupling constant of 8.7 Hz, the 3-H proton as a singlet at δ 7.84 parts per million, and the 2',6'-H protons as a doublet at δ 8.14 parts per million with a coupling constant of 8.7 Hz. These chemical shifts and coupling patterns confirm the substitution pattern and provide definitive structural assignment.

Mass spectrometry analysis using electrospray ionization techniques demonstrates the molecular ion peak at mass-to-charge ratio 455, corresponding to the protonated molecular ion [M + H]+. This mass spectral behavior confirms the molecular weight and provides fragmentation patterns characteristic of acetylated flavonoids. Additional mass spectral data from comprehensive databases show consistent molecular ion detection across different ionization methods.

| Spectroscopic Technique | Key Observations | Diagnostic Features |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Acetyl signals at δ 2.32-2.38 ppm | Four distinct methyl environments |

| 1H Nuclear Magnetic Resonance | Aromatic signals at δ 6.95-8.14 ppm | Flavone backbone confirmation |

| Mass Spectrometry | Molecular ion at m/z 455 [M+H]+ | Molecular weight verification |

| Infrared | Carbonyl stretching frequencies | Acetyl and flavone C=O groups |

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns consistent with the extended conjugated system of the flavone framework modified by acetylation. The spectral properties show absorption maxima that reflect the electronic transitions within the chromone system, with modifications from the parent scutellarein structure due to the electron-withdrawing effects of the acetyl groups.

Properties

IUPAC Name |

[4-(5,6,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)18-9-17(28)21-19(33-18)10-20(30-12(2)25)22(31-13(3)26)23(21)32-14(4)27/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJEQWEVJCHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152000 | |

| Record name | Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-46-7 | |

| Record name | 5,6,7-Tris(acetyloxy)-2-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarein tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLAREIN TETRAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7122SAL3XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acetylation Reaction

The acetylation of flavone, 4',5,6,7-tetrahydroxy- to form its tetraacetate derivative is typically conducted using acetic anhydride as the acetylating agent, with pyridine serving as both solvent and base catalyst. The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst significantly enhances the reaction rate and yield.

| Parameter | Details |

|---|---|

| Starting Material | Flavone, 4',5,6,7-tetrahydroxy- |

| Acetylating Agent | Acetic anhydride |

| Catalyst/Base | Pyridine and 4-dimethylaminopyridine (DMAP) |

| Temperature Range | 0 °C to room temperature (25 °C) |

| Atmosphere | Inert (e.g., nitrogen or argon) |

| Reaction Time | Approximately 4 hours |

Procedure Summary:

- The tetrahydroxyflavone is dissolved in acetic anhydride.

- Pyridine and DMAP are added at 0 °C to the stirring solution.

- The mixture is gradually warmed to room temperature and stirred for about 4 hours.

- After completion, the reaction mixture is poured into water to precipitate the product.

- The crude product is filtered and purified by column chromatography (commonly using 25% ethyl acetate in petroleum ether as eluent).

This method yields the tetraacetate derivative as a yellow solid with a typical yield of approximately 90%.

Detailed Reaction Example

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 1 mmol flavone, 4',5,6,7-tetrahydroxy- dissolved in 5 ml acetic anhydride | Ready for acetylation |

| 2 | Add 5 ml pyridine and 0.1 mmol DMAP at 0 °C | Catalyst and base introduced |

| 3 | Warm to room temperature, stir for 4 hours | Acetylation proceeds |

| 4 | Pour into 100 ml water, filter precipitate | Crude tetraacetate obtained |

| 5 | Purify by column chromatography (25% ethyl acetate/petroleum ether) | Pure flavone tetraacetate |

| Yield | 90% | High purity, yellow solid |

- ^1H NMR (300 MHz, DMSO-d6) shows four singlets corresponding to acetyl methyl protons around δ 2.32–2.38 ppm.

- Aromatic protons appear at δ 6.95–8.14 ppm.

- Mass spectrometry confirms molecular ion peak at m/z 455 [M + H]^+ consistent with molecular weight 454.38 g/mol.

Industrial Scale Considerations

Industrial production of Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate follows similar synthetic principles but employs:

- Larger reactor volumes with precise temperature control.

- Industrial-grade reagents with optimized stoichiometry.

- Continuous monitoring of reaction progress via chromatographic or spectroscopic methods.

- Enhanced purification techniques to ensure pharmaceutical-grade purity.

These optimizations aim to maximize yield, reduce impurities, and ensure reproducibility on a commercial scale.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | Flavone, 4',5,6,7-tetrahydroxy- (natural extract or synthetic) |

| Acetylating Agent | Acetic anhydride |

| Catalysts | Pyridine (base), 4-dimethylaminopyridine (DMAP, nucleophilic catalyst) |

| Reaction Temperature | 0 °C to 25 °C |

| Reaction Time | ~4 hours |

| Atmosphere | Inert gas (nitrogen or argon) |

| Work-up | Quenching with water, filtration, column chromatography purification |

| Typical Yield | ~90% |

| Product Form | Yellow solid |

| Characterization Techniques | ^1H NMR, ESI-MS |

Research Findings and Notes

- The acetylation process selectively converts all four hydroxyl groups to acetate esters without affecting the flavone core.

- The use of DMAP is critical for high efficiency, acting as a nucleophilic catalyst to accelerate acetyl transfer.

- The inert atmosphere prevents oxidation or side reactions during acetylation.

- The tetraacetate form improves solubility in organic solvents and enhances bioavailability for biological studies.

- Purification by column chromatography is essential to remove unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl groups.

Major Products:

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Hydroxylated flavone derivatives.

Substitution: Various substituted flavone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical and Biological Research

Chemical Applications:

- Synthesis Precursor: Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate serves as a precursor for synthesizing other flavonoid derivatives. Its structural characteristics allow researchers to explore the reactivity and properties of flavonoids in organic chemistry.

- Model Compound: It is utilized as a model compound for studying flavonoid chemistry, particularly in understanding the effects of hydroxyl and acetyl groups on biological activity.

Biological Activities:

- Antioxidant Properties: This compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This mechanism is crucial for its potential therapeutic applications in preventing oxidative damage .

- Anti-inflammatory Effects: Research indicates that this compound inhibits pro-inflammatory cytokines and enzymes, making it valuable in studying inflammatory processes .

Medical Applications

Therapeutic Potential:

- Anticancer Activity: Preclinical studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways such as NF-κB and MAPK . Its unique structure enhances bioavailability, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects: Flavone derivatives are being explored for their neuroprotective properties, which may help in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Industrial Applications

Dietary Supplements:

- This compound is incorporated into dietary supplements due to its health benefits. Its antioxidant properties are particularly appealing for formulations aimed at enhancing overall health and wellness.

Cosmetic Industry:

- The compound is also investigated for use in cosmetics owing to its antioxidant capabilities. It may help protect skin from oxidative damage caused by environmental stressors.

Case Studies and Research Findings

Several studies have documented the effects of flavonoids similar to this compound:

- A study highlighted the antioxidant mechanisms of various flavonoids showing that structural variations significantly influence their efficacy in scavenging free radicals and inhibiting inflammatory mediators .

- Another research focused on the synthesis of fluorinated derivatives of flavones which exhibited enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts. This underscores the importance of structural modifications in developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of flavone, 4’,5,6,7-tetrahydroxy-, tetraacetate involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of flavones is highly dependent on hydroxylation patterns and substituent modifications. Below is a comparative analysis of Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate, and structurally related compounds:

Key Observations

Hydroxylation Position :

- Scutellarein’s hydroxyls at 4',5,6,7 distinguish it from luteolin (3',4',5,7) and quercetin (3,3',4',5,7). This structural variation impacts target specificity. For example, luteolin inhibits Leishmania topoisomerase II by binding to the ATPase domain, while scutellarein’s activity is linked to aldose reductase inhibition .

- Baicalein (5,6,7-trihydroxy) shows weaker aldose reductase inhibition compared to scutellarein, highlighting the importance of the 4'-hydroxyl group .

Acetylation Effects :

- Acetylation generally reduces direct antioxidant capacity (due to blocked -OH groups) but enhances cellular uptake. For instance, luteolin tetraacetate (CAS 1061-93-4) is more lipophilic than luteolin, facilitating better blood-brain barrier penetration .

- Safety profiles vary: Pedalitin tetraacetate (3',4',5,6-tetrahydroxy-7-methoxy-flavone tetraacetate) has reported mutagenic data, suggesting acetylation may introduce toxicological risks .

Enzyme Inhibition :

- Scutellarein and quercetin both inhibit aldose reductase, but quercetin’s additional 3-hydroxyl group enhances potency. 8-C-glucosyl derivatives of flavones exhibit stronger activity than 6-C-glucosyl analogs, emphasizing substituent positioning .

- Baicalein and scutellarein inhibit topoisomerase I, but scutellarein’s 4'-OH group may favor interactions with eukaryotic vs. prokaryotic enzymes .

Biological Activity

Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate is a complex flavonoid derivative known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound features four hydroxyl groups at positions 4', 5, 6, and 7, which are acetylated. This unique structure enhances its lipophilicity and bioavailability compared to other flavonoids. The compound's chemical formula is CHO with a molecular weight of 366.34 g/mol.

1. Antioxidant Activity

Flavone derivatives are well-recognized for their antioxidant properties. The tetraacetate form exhibits significant free radical scavenging abilities, which help reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Mechanism of Action : The compound scavenges free radicals and inhibits lipid peroxidation. It also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.

- Key Findings : Studies have shown that this compound can downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation in various models.

3. Anticancer Activity

Research indicates that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Mechanism of Action : The compound modulates several signaling pathways involved in cell proliferation and survival, including the NF-κB and MAPK pathways. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Studies

Several studies have investigated the biological activity of flavone derivatives:

- Antioxidant Study : A study demonstrated that flavone tetraacetate significantly reduced oxidative stress markers in liver cells exposed to toxins .

- Anti-inflammatory Effects : In vitro studies indicated that the compound inhibited TNF-α production in macrophages by blocking NF-κB activation .

- Anticancer Research : Preclinical trials showed that it effectively inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .

Comparative Analysis with Other Flavonoids

The biological activities of this compound can be compared with other notable flavonoids:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Flavone Tetraacetate | High | High | High |

| Apigenin | Moderate | High | Moderate |

| Luteolin | High | Very High | High |

| Quercetin | High | Moderate | Very High |

Q & A

Basic Synthesis & Characterization

Q: What are the established synthetic routes for preparing Flavone, 4',5,6,7-tetrahydroxy-, tetraacetate, and how do reaction conditions influence yield? A: The tetraacetate derivative is synthesized via acetylation of its parent flavone (e.g., scutellarein, 4',5,6,7-tetrahydroxyflavone) using acetic anhydride in the presence of a catalyst like pyridine or HSO. Yield optimization requires strict control of stoichiometry (excess acetic anhydride) and reaction time (typically 4–6 hours at 60–80°C). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted reagents and byproducts .

Advanced Synthesis

Q: How can regioselective acetylation of polyhydroxyflavones be achieved to minimize side products? A: Regioselectivity is influenced by steric hindrance and hydroxyl group reactivity. For 4',5,6,7-tetrahydroxyflavone, the 5- and 7-hydroxyls are more reactive due to their positions on the A-ring. Using mild acylating agents (e.g., acetyl chloride in dichloromethane) and low temperatures (0–5°C) can favor stepwise acetylation. Monitoring via TLC or HPLC ensures intermediate isolation .

Basic Analytical Methods

Q: What standard analytical techniques validate the purity and structure of this tetraacetate derivative? A: Key techniques include:

- HPLC : Reverse-phase C18 columns with UV detection at 254–280 nm to assess purity (>98%) .

- NMR : H and C NMR confirm acetylation (δ ~2.3 ppm for acetate protons; carbonyl carbons at ~168–170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H] at m/z 484.44 for CHO) .

Advanced Analytical Challenges

Q: How can structural isomers or degradation products of this compound be resolved during analysis? A: Degradation products (e.g., deacetylated intermediates) are separable via:

- HPLC with gradient elution : Methanol/water or acetonitrile/water gradients resolve polar degradation products.

- LC-MS/MS : Identifies fragmentation patterns unique to each isomer.

- Stability-indicating assays : Forced degradation studies under heat, light, and pH extremes reveal degradation pathways .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary bioactivity screening of this compound? A: Common assays include:

- Antioxidant activity : DPPH or ABTS radical scavenging assays (IC values compared to ascorbic acid).

- Anti-inflammatory : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Mechanistic Studies

Q: How can researchers elucidate the molecular targets of this flavone derivative in signaling pathways? A: Techniques include:

- Western blotting : Assess phosphorylation of kinases (e.g., MAPK, PI3K/Akt).

- RNA-seq or qPCR : Identify differentially expressed genes in treated vs. control cells.

- Molecular docking : Predict interactions with proteins like NF-κB or Keap1-Nrf2 .

Stability & Degradation

Q: What factors influence the stability of this compound under storage? A: Stability is affected by:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.

- pH : Degrades rapidly in alkaline conditions (pH >8), forming deacetylated products.

- Light : UV exposure accelerates oxidation; use light-protected containers .

Data Contradiction Analysis

Q: How to address discrepancies in reported bioactivity data across studies? A: Contradictions often arise from:

- Purity variability : Validate compound purity via HPLC before assays.

- Cell line specificity : Test multiple cell lines (e.g., primary vs. immortalized).

- Assay conditions : Standardize protocols (e.g., serum-free media, incubation time) .

Structure-Activity Relationship (SAR)

Q: How does acetylation of hydroxyl groups alter bioactivity compared to the parent flavone? A: Acetylation typically:

- Enhances lipophilicity : Improves membrane permeability (e.g., higher Caco-2 cell uptake).

- Reduces antioxidant activity : Masking hydroxyl groups diminishes radical scavenging.

- Modulates enzyme inhibition : Acetylated forms may show altered binding to targets like xanthine oxidase .

Advanced SAR & Derivatives

Q: What computational methods predict the activity of novel derivatives of this flavone? A: Use:

- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with bioactivity.

- Molecular dynamics simulations : Study binding stability to targets (e.g., 50 ns simulations on GROMACS).

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.